3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

概要

説明

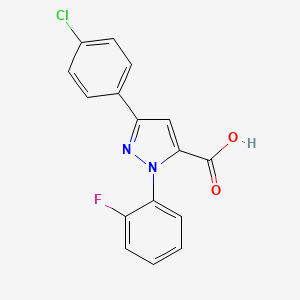

3-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (molecular formula: C₁₆H₁₀ClFN₂O₂; molecular weight: 316.72 g/mol) is a pyrazole-based heterocyclic compound with a carboxylic acid group at position 5 of the pyrazole ring. Its structure features a 4-chlorophenyl substituent at position 3 and a 2-fluorophenyl group at position 1 (Figure 1). This compound is of significant interest in medicinal chemistry due to the bioactivity often associated with pyrazole derivatives, including antimicrobial, anticancer, and anti-inflammatory properties .

準備方法

The synthesis of 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as 1,3-diketone or β-keto ester, under acidic or basic conditions.

Substitution reactions: The 4-chlorophenyl and 2-fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions using appropriate halogenated precursors.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.

化学反応の分析

3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学的研究の応用

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Pyrazole derivatives, including this compound, have been investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound has been explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound may find applications in the development of new materials, agrochemicals, and other industrial products.

作用機序

The mechanism of action of 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream biological effects.

Inhibition of specific pathways: The compound may inhibit specific biochemical pathways, such as those involved in inflammation or cell proliferation, leading to therapeutic effects.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

類似化合物との比較

Key Structural Features :

- Pyrazole core : A five-membered aromatic ring with two adjacent nitrogen atoms.

- Halogenated aryl substituents : The 4-chlorophenyl and 2-fluorophenyl groups introduce electronegative and lipophilic characteristics, enhancing membrane permeability and target binding.

- Carboxylic acid moiety : Enhances solubility and enables hydrogen bonding interactions with biological targets.

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Halogenation Patterns

- 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid (C₁₆H₈Cl₃FN₂O₂; MW: 385.6 g/mol): Features a 2,4-dichloro-5-fluorophenyl group at position 3, increasing halogen density.

- 3-(2,4-Dichloro-5-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid (CAS: ZINC25781763):

Non-Aryl Substituents

- 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS: 916766-83-1):

Heterocyclic Modifications

Thiophene Hybrids

- 5-(4-Chlorophenyl)-{3-(4-chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]-pyrimidin-7-yl}-thiophene-2-carboxylic acid (19b) :

Thiazole Derivatives

- Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate: Replaces the carboxylic acid with a thiazole ring and ethyl ester.

Functional Group Additions

Trifluoromethyl Derivatives

- 1-(2-Chlorophenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxylic acid (CAS: 98534-78-2):

Physicochemical Comparisons

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Water Solubility |

|---|---|---|---|

| Target Compound | 316.72 | 3.2 | Moderate |

| 1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid | 385.60 | 4.5 | Low |

| 3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | 250.68 | 2.1 | High |

Key Observations :

- Increased halogenation (e.g., Cl, F) correlates with higher LogP and lower solubility.

- Methyl or methoxy groups improve solubility but may reduce potency .

生物活性

3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, focusing on its anticancer, anti-inflammatory, and antiviral properties.

Synthesis and Structural Characteristics

The compound is synthesized through a condensation reaction involving 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-inden-1-one. The resulting product is characterized by its complex structure featuring multiple aromatic rings and a carboxylic acid functional group. The crystal structure reveals significant interactions, including C—H⋯N hydrogen bonds and π–π stacking between thiazolyl units, contributing to its stability in solid-state forms .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. In particular, this compound has been shown to exhibit significant cytotoxicity against various cancer cell lines. For example:

- Inhibition of Cell Proliferation : The compound demonstrated an IC50 value in the low micromolar range against several cancer cell lines, including HeLa (cervical cancer) and HCT-15 (colon cancer) .

- Mechanism of Action : It acts as an inhibitor of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response:

- Inhibition Studies : Docking simulations suggest that the compound binds effectively to COX-2 with favorable binding affinities, indicating potential as an anti-inflammatory agent .

Antiviral Activity

Research into the antiviral properties of pyrazole derivatives has indicated that they can inhibit HIV replication:

- Mechanistic Insights : Studies have shown that certain derivatives of pyrazole can act against HIV-1 without belonging to the main classes of anti-HIV drugs, thus offering a novel approach in antiviral therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring have been linked to enhanced potency:

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution at position 2 | Increased antiproliferative activity |

| Chlorine substitution at position 4 | Enhanced COX inhibition |

| Alkylation at N-1 position | Varied effects on cytotoxicity |

This SAR analysis helps identify lead compounds for further development in drug discovery .

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Cancer Cell Lines : A study reported that this compound inhibited cell proliferation by over 90% in NCI-H23 (lung cancer) and DU-145 (prostate cancer) cell lines .

- Anti-inflammatory Testing : In vivo models demonstrated significant reduction in inflammatory markers upon treatment with this compound, suggesting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid, and what are their critical reaction conditions?

- Methodological Answer : The compound is synthesized via multi-step processes involving cyclocondensation and hydrolysis. For example, similar pyrazole-carboxylic acid derivatives are prepared by cyclocondensation of substituted phenylhydrazines with β-ketoesters, followed by alkaline hydrolysis of the ester intermediate to yield the carboxylic acid moiety . Key conditions include temperature control (70–90°C for cyclocondensation) and inert atmospheres (N₂ or Ar) to prevent oxidation. Solvent selection (e.g., ethanol or DMF) and catalyst use (e.g., piperidine) significantly influence yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Methodological Answer :

- X-ray crystallography : Resolves dihedral angles between aromatic rings and confirms the planar pyrazole core. For example, related compounds show C–Cl and C–F bond lengths of 1.73–1.76 Å and 1.34–1.37 Å, respectively .

- NMR/IR spectroscopy : ¹H NMR identifies substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm), while IR confirms the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Q. How is the compound’s biological activity assessed in preclinical studies?

- Methodological Answer : Activity is evaluated via enzyme inhibition assays (e.g., carbonic anhydrase or cyclooxygenase) at concentrations of 1–100 µM. For pyrazole derivatives, IC₅₀ values are determined using fluorometric or colorimetric methods (e.g., inhibition of prostaglandin synthase in ). Cell-based assays (e.g., cytotoxicity in HEK-293 cells) assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts like regioisomeric pyrazoles?

- Methodological Answer :

- Regioselective cyclization : Use microwave-assisted synthesis (80–100°C, 10–30 min) to enhance reaction specificity.

- Byproduct mitigation : Employ column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) to isolate the desired isomer. Yields improve from ~40% to >70% via these methods .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?

- Methodological Answer :

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with X-ray data to validate bond lengths and angles. For example, deviations >0.05 Å may indicate solvent effects or crystal packing forces .

- Dynamic NMR : Resolve rotational barriers of fluorophenyl groups causing signal splitting. Low-temperature (173 K) studies clarify conformational dynamics .

Q. What computational strategies predict the compound’s reactivity and binding modes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate interactions with targets like carbonic anhydrase IX (PDB: 3IAI). The carboxylic acid group forms hydrogen bonds with Arg-67 and Gln-92 (binding energy: −8.2 kcal/mol) .

- MD simulations (GROMACS) : Assess stability of protein-ligand complexes over 100 ns. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

Q. Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to SDS guidelines for related pyrazole derivatives:

特性

IUPAC Name |

5-(4-chlorophenyl)-2-(2-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O2/c17-11-7-5-10(6-8-11)13-9-15(16(21)22)20(19-13)14-4-2-1-3-12(14)18/h1-9H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URXINSSHTBTKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。